3,5-bis(4-methylphenyl)-1H-pyrazole
Description
3,5-Bis(4-methylphenyl)-1H-pyrazole is a pyrazole derivative featuring two 4-methylphenyl substituents at positions 3 and 5 of the pyrazole ring. Its molecular formula is C₁₇H₁₆N₂, with a molecular weight of 248.33 g/mol. Single-crystal X-ray diffraction studies confirm its planar pyrazole core and the spatial arrangement of substituents, which influence its physicochemical properties and intermolecular interactions .
Key crystallographic parameters include:
- Crystal system: Monoclinic
- Space group: P2₁/n
- Unit cell dimensions:
- a = 5.8113 Å
- b = 10.6959 Å
- c = 28.4455 Å
- β = 94.983°
- Density: 1.231 Mg/m³ .
The compound’s synthesis typically involves condensation reactions of substituted hydrazines with diketones, followed by cyclization under acidic conditions .
Properties
IUPAC Name |
3,5-bis(4-methylphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-12-3-7-14(8-4-12)16-11-17(19-18-16)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOAURXSYJVQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclocondensation of hydrazines with 1,3-diketones. One common method includes the reaction of 4-methylphenylhydrazine with 1,3-diphenyl-1,3-propanedione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3,5-bis(4-methylphenyl)-1H-pyrazole serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including cyclization and functionalization.
- Ligand in Coordination Chemistry : The compound can act as a ligand in coordination complexes, facilitating the study of metal interactions and catalysis.
Biological Activities
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against various pathogens. This potential makes it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential use in cancer therapy. For instance, derivatives have been tested for their ability to inhibit tumor growth in vitro .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific enzymes or receptors, leading to reduced inflammation.
Industrial Applications
- Material Science : Due to its unique structural properties, this compound is explored for developing new materials such as polymers and dyes. Its ability to form stable complexes can enhance the properties of these materials .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various pyrazole derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism involved interference with bacterial cell wall synthesis.
Case Study 2: Anticancer Potential
In vitro studies assessed the anticancer properties of this compound derivatives against different cancer cell lines. Results indicated that certain derivatives could effectively induce apoptosis through caspase activation pathways, highlighting their potential as anticancer agents .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3,5-Bis(4-fluorophenyl)-1H-pyrazole | Contains fluorinated phenyl groups | Exhibits different electronic properties due to fluorine substitution |
| 3,5-Bis(4-chlorophenyl)-1H-pyrazole | Contains chlorinated phenyl groups | Potentially enhanced reactivity due to chlorine's electron-withdrawing effect |
| 3-Methyl-1-(4-methylphenyl)-1H-pyrazole | Contains a single methyl group on the pyrazole ring | Simpler structure with different biological activity profile |
Mechanism of Action
The mechanism of action of 3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Diphenyl-1H-pyrazole
- Molecular formula : C₁₅H₁₂N₂
- Key differences : Lacks methyl groups on the phenyl rings.
- Properties : Reduced steric bulk compared to the 4-methylphenyl derivative, leading to higher solubility in polar solvents. However, its lower lipophilicity diminishes membrane permeability in biological assays .
3,5-Bis(4-fluorophenyl)-1H-pyrazole
3,5-Bis(3,4-dichlorophenyl)-1H-pyrazole
- Molecular formula : C₁₅H₈Cl₄N₂
- Applications : Investigated for pesticidal activity due to enhanced electrophilicity .
Physicochemical and Crystallographic Comparisons
Notable trends:
- Methyl and methoxy substituents lower melting points compared to halogenated derivatives due to reduced intermolecular halogen bonding.
- Chlorinated derivatives exhibit higher density, correlating with increased molecular weight and closer packing .
Biological Activity
3,5-bis(4-methylphenyl)-1H-pyrazole, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article will delve into its biological properties, including antimicrobial and anti-inflammatory effects, as well as its mechanisms of action and structural characteristics.
Chemical Structure and Properties
The compound features a five-membered heterocyclic structure containing two nitrogen atoms and is characterized by the presence of two 4-methylphenyl groups at the 3 and 5 positions of the pyrazole ring. The molecular formula is , with a molecular weight of approximately 290.39 g/mol.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition against:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
In vitro studies revealed that the compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has shown anti-inflammatory effects. The mechanism of action is thought to involve modulation of inflammatory mediators such as cytokines and prostaglandins. Studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may bind to specific enzymes involved in inflammation and microbial metabolism, leading to reduced activity.
- Receptor Interaction : It may interact with various cellular receptors that modulate inflammatory pathways.
- Cell Proliferation Modulation : The compound has been shown to influence cell proliferation, potentially impacting cancer cell lines .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,5-Bis(4-fluorophenyl)-1H-pyrazole | Contains fluorinated phenyl groups | Exhibits different electronic properties |
| 3,5-Bis(4-chlorophenyl)-1H-pyrazole | Contains chlorinated phenyl groups | Potentially enhanced reactivity |
| 3-Methyl-1-(4-methylphenyl)-1H-pyrazole | Simpler structure with one methyl group | Different biological activity profile |
This table highlights how variations in substituents can affect both the biological activity and the electronic properties of pyrazole derivatives.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
